molecular formula C9H8F3NO B1355742 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 939759-08-7

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1355742
CAS RN: 939759-08-7
M. Wt: 203.16 g/mol
InChI Key: GFPMHIXFAJFZCJ-UHFFFAOYSA-N
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Description

Trifluoromethyl groups are functional groups with the formula -CF3 . They are often used in pharmaceuticals and agrochemicals due to their unique properties . Benzoxazine is a type of heterocyclic compound consisting of a benzene ring fused to an oxazine ring. Compounds with these groups can have various biological activities .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds often involves the activation of the C–F bond, which is the strongest single bond in organic compounds . Various methods exist to introduce this functionality . For benzoxazine derivatives, the synthesis can involve multi-step reactions .


Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds and benzoxazine derivatives can be complex. The trifluoromethyl group has a significant electronegativity . The benzoxazine ring, being a heterocyclic compound, can have various conformations.


Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions, including oxidation/reduction processes . The C–F bond activation is a key step in many of these reactions .


Physical And Chemical Properties Analysis

Trifluoromethyl-containing compounds often have unique physical and chemical properties due to the presence of the -CF3 group . For example, they can have low solubility in water .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is known to enhance the pharmacological profile of drugs. This group can improve the metabolic stability, bioavailability, and binding affinity of pharmaceuticals . The compound’s structure suggests potential use in the development of new therapeutic agents, particularly where the modulation of lipophilicity and electronic properties is beneficial.

Medicinal Chemistry Research

In medicinal chemistry, the trifluoromethyl group is often incorporated into molecules to explore its impact on biological activity. The presence of this group can influence the interaction of the compound with various enzymes and receptors . Research in this area could lead to the discovery of novel treatments for diseases where current medication is limited or ineffective.

Safety and Hazards

The safety and hazards of trifluoromethyl-containing compounds can vary. Some can cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the field of trifluoromethyl-containing compounds are promising. There has been significant progress in the C–F bond activation of trifluoromethyl-containing compounds . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)6-2-1-3-7-8(6)14-5-4-13-7/h1-3,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPMHIXFAJFZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585701
Record name 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

939759-08-7
Record name 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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